H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 4-methylbenzenesulfonate (1:1), also known as 1-methyl-3-(3-sulfopropyl)imidazolium p-toluenesulfonate (abbreviated as [MIL-TOS]), belongs to a class of ionic liquids (ILs) called task-specific ionic liquids (TSILs). These ILs possess unique properties, including tunable polarity, thermal stability, and good recyclability, making them attractive candidates for various catalytic applications. Studies have shown that [MIL-TOS] can be used as a catalyst for various organic reactions, such as:
Due to their unique properties, ILs like [MIL-TOS] have potential applications in various areas of material science, including:
In addition to the applications mentioned above, [MIL-TOS] is being explored for various other potential uses, such as:
The compound 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid is an ionic liquid characterized by its complex structure, which includes a sulfonate group and an imidazolium cation. Its molecular formula is , and it has a molecular weight of approximately 310.41 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 62 °C to 66 °C .
The imidazolium component of the compound suggests potential applications in various fields, particularly in catalysis, electrochemistry, and as solvents for organic reactions. The presence of the sulfonate group enhances its solubility in water and organic solvents, making it versatile for different chemical processes.
The chemical reactivity of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid primarily involves nucleophilic substitutions and proton transfer reactions due to the presence of the sulfonate and imidazolium groups. These reactions can lead to the formation of various derivatives through:
The synthesis of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid typically involves:
These methods highlight the compound's synthetic accessibility and adaptability for various applications .
4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid finds utility in several areas:
These applications stem from its unique properties imparted by both the imidazolium and sulfonate functionalities .
Studies on ionic liquids like 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid often focus on their interactions with other molecules. These interactions can influence solubility, reactivity, and stability in various chemical environments. Specific interaction studies may include:
Such studies are crucial for optimizing its use in practical applications .
Several compounds share structural similarities with 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-y)propane-1-sulfonic acid. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-butyl-3-methylimidazolium tosylate | Imidazolium cation with tosylate anion | High thermal stability |
1-butylpyridin-1-ion bromide | Pyridine-based ionic liquid | Enhanced solubility in nonpolar solvents |
N,N-diethyl-N-(3-sulfopropyl)-N'-methylimidazolium | Sulfopropyl chain attached to imidazolium | Potential use in surfactant applications |
These compounds illustrate variations in structure that can lead to differing properties and applications while highlighting the unique features of the target compound that make it suitable for specific uses .